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  • Product: 3-(3-Fluorophenyl)pyridine-2-methanol
  • CAS: 1227600-96-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(3-Fluorophenyl)pyridine-2-methanol

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyridine-2-methanol Introduction The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, prized for its electronic properties, hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyridine-2-methanol

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, prized for its electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] The introduction of a fluorinated phenyl group can further enhance a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview of 3-(3-Fluorophenyl)pyridine-2-methanol, a heterocyclic building block with significant potential in drug discovery and fine chemical synthesis.

As a molecule that is not widely cataloged with extensive experimental data, this guide synthesizes information from related structures and established chemical principles to provide a robust profile. We will cover its chemical structure, proposed synthetic routes with detailed protocols, predicted physicochemical and spectroscopic properties, potential applications, and essential safety and handling information. This document is intended for researchers, medicinal chemists, and process development scientists.

Chemical Identity and Structure

The core structure of 3-(3-Fluorophenyl)pyridine-2-methanol consists of a pyridine ring substituted at the 3-position with a 3-fluorophenyl group and at the 2-position with a methanol group. This specific arrangement of substituents offers a unique three-dimensional architecture and electronic distribution for further chemical modification and biological interaction.

  • IUPAC Name: (3-(3-Fluorophenyl)pyridin-2-yl)methanol

  • Molecular Formula: C₁₂H₁₀FNO

  • Molecular Weight: 203.21 g/mol

  • CAS Number: Not broadly available in major chemical databases as of early 2026, indicating its status as a novel or specialized research chemical.

Physicochemical Properties (Predicted)

PropertyPredicted ValueComments
Appearance White to off-white solidBased on analogs like alpha-(4-chlorophenyl)pyridine-2-methanol.[2]
Melting Point 75 - 85 °CEstimated based on similar phenyl-pyridine structures.
Boiling Point >350 °C (Predicted)High boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in Methanol, Chloroform, DMSO; Sparingly soluble in waterThe pyridine and alcohol groups confer some polarity, while the phenyl ring adds non-polar character.
pKa (Basic) ~3.5 - 4.5The pyridine nitrogen is basic, but its pKa is likely reduced by the electron-withdrawing effects of the adjacent substituents.
logP 1.5 - 2.5Represents a moderate lipophilicity, a common feature in drug candidates.

Synthesis and Reaction Protocols

A robust and versatile method for synthesizing 3-(3-Fluorophenyl)pyridine-2-methanol is a two-step process involving a Suzuki cross-coupling reaction followed by the reduction of a carbonyl group. This approach offers high yields and good functional group tolerance.

Proposed Synthetic Pathway

The logical synthetic approach starts from a readily available di-substituted pyridine, such as 3-bromo-2-formylpyridine. A palladium-catalyzed Suzuki coupling with 3-fluorophenylboronic acid installs the phenyl ring, followed by a selective reduction of the aldehyde to the primary alcohol.

Synthetic_Pathway cluster_0 Step 1: Suzuki Cross-Coupling cluster_1 Step 2: Selective Reduction Start 3-Bromo-2-formylpyridine Reagent1 3-Fluorophenylboronic acid Pd(PPh₃)₄, Na₂CO₃ DME/H₂O Start->Reagent1 Intermediate 3-(3-Fluorophenyl)pyridine-2-carbaldehyde Reagent1->Intermediate Reagent2 Sodium Borohydride (NaBH₄) Methanol (MeOH) Intermediate->Reagent2 Product 3-(3-Fluorophenyl)pyridine-2-methanol Reagent2->Product

Caption: Proposed two-step synthesis of 3-(3-Fluorophenyl)pyridine-2-methanol.
Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Fluorophenyl)pyridine-2-carbaldehyde (Suzuki Coupling)

  • Rationale: The Suzuki coupling is a highly reliable method for forming carbon-carbon bonds between aryl halides and boronic acids. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. A base, such as sodium carbonate, is required to activate the boronic acid. A mixed solvent system like DME/water ensures that both organic and inorganic reagents are soluble.

  • Procedure:

    • To a 250 mL round-bottom flask, add 3-bromo-2-formylpyridine (1.86 g, 10 mmol), 3-fluorophenylboronic acid (1.68 g, 12 mmol), and sodium carbonate (2.65 g, 25 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a solvent mixture of 1,2-dimethoxyethane (DME, 60 mL) and water (20 mL).

    • Degas the solution by bubbling the inert gas through it for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 578 mg, 0.5 mmol, 5 mol%).

    • Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water.

    • Separate the organic layer. Wash it with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate aldehyde.

Step 2: Synthesis of 3-(3-Fluorophenyl)pyridine-2-methanol (Reduction)

  • Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic rings.[3] Methanol serves as both the solvent and a proton source for the workup. The reaction is typically fast and clean at room temperature.

  • Procedure:

    • Dissolve the 3-(3-fluorophenyl)pyridine-2-carbaldehyde (2.01 g, 10 mmol) from the previous step in 50 mL of methanol in a 100 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC until the starting aldehyde is consumed.

    • Quench the reaction by slowly adding 20 mL of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield the final product, 3-(3-Fluorophenyl)pyridine-2-methanol, which can be further purified by recrystallization if necessary.

Spectroscopic Analysis (Predicted)

No published spectra for this specific molecule were identified. The following predictions are based on established principles and data from analogous compounds.[4][5]

¹H NMR (400 MHz, CDCl₃)
  • δ 8.60 (dd, 1H): H6 proton of the pyridine ring.

  • δ 7.70 (dd, 1H): H4 proton of the pyridine ring.

  • δ 7.40-7.50 (m, 2H): H5 proton of the pyridine ring and one proton from the fluorophenyl ring.

  • δ 7.10-7.25 (m, 3H): Remaining three protons of the fluorophenyl ring.

  • δ 4.80 (s, 2H): Methylene protons (-CH₂OH).

  • δ 3.50 (br s, 1H): Hydroxyl proton (-OH), which may be broad and exchangeable with D₂O.

¹³C NMR (101 MHz, CDCl₃)
  • δ 163.0 (d, J ≈ 245 Hz): C-F carbon of the fluorophenyl ring.

  • δ 158.0: C2 of the pyridine ring (bearing the methanol).

  • δ 148.5: C6 of the pyridine ring.

  • δ 138.0: C4 of the pyridine ring.

  • δ 130.5 (d): Aromatic CH of the fluorophenyl ring.

  • δ 125.0 (d): Aromatic CH of the fluorophenyl ring.

  • δ 123.0: C5 of the pyridine ring.

  • δ 115.0 (d): Aromatic CH of the fluorophenyl ring.

  • δ 114.5 (d): Aromatic CH of the fluorophenyl ring.

  • δ 62.5: Methylene carbon (-CH₂OH).

¹⁹F NMR (376 MHz, CDCl₃)
  • δ -113.0 (m): A single multiplet is expected for the fluorine atom on the phenyl ring.

Applications and Research Context

Phenyl-pyridine derivatives are cornerstones of modern drug discovery. The specific combination of a 3-fluorophenyl group and a pyridine-2-methanol moiety in this molecule makes it a valuable building block for several therapeutic areas:

  • Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP binding pocket. The fluorophenyl group can form specific interactions and improve metabolic stability.

  • Antiviral Agents: Substituted pyridines are present in a number of antiviral compounds. This scaffold can be elaborated to target viral enzymes or entry mechanisms.

  • Agrochemicals: The pyridine ring is a common feature in modern herbicides and pesticides. The lipophilicity and electronic nature imparted by the fluorophenyl group can be tuned to improve efficacy and selectivity.[6][7]

  • Materials Science: Pyridine derivatives are used in the synthesis of ligands for metal complexes, which can have applications in catalysis, organic light-emitting diodes (OLEDs), and sensor technology.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(3-Fluorophenyl)pyridine-2-methanol. The following precautions are based on data from structurally related compounds, such as pyridinemethanols and fluorinated aromatics.[8][9][10]

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat.

    • Respiratory Protection: If handling large quantities or generating dust/aerosols, use a NIOSH-approved respirator.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Storage and Disposal:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Krasavin, M., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • (Supporting Information). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). [5-(4-Fluorophenyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. MDPI.
  • CAS Common Chemistry. (n.d.). α-(4-Chlorophenyl)-α-(4,5-dihydro-1H-imidazol-2-yl)-2-pyridinemethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • AA Blocks. (n.d.). 100-55-0 | MFCD00006407 | 3-Pyridinemethanol. Retrieved from [Link]

  • MDPI. (2023, February 28). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Fluorinated Pyridine Methanol Derivatives: Strategic Integration in Drug Discovery

Executive Summary The integration of fluorine into pyridine methanol scaffolds represents a high-leverage strategy in modern medicinal chemistry. This guide addresses the specific utility of fluorinated pyridine methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of fluorine into pyridine methanol scaffolds represents a high-leverage strategy in modern medicinal chemistry. This guide addresses the specific utility of fluorinated pyridine methanol derivatives —not merely as passive building blocks, but as active functional elements used to modulate basicity (pKa), tune lipophilicity (LogD), and enforce conformational bias via intramolecular hydrogen bonding (IMHB).

This whitepaper provides a rigorous examination of the physicochemical rationale, validated synthetic protocols, and data-driven case studies necessary for the effective deployment of these scaffolds in hit-to-lead optimization.

Part 1: The Physicochemical Rationale

The pyridine methanol motif is ubiquitous in kinase inhibitors, GPCR ligands, and proton pump inhibitors (PPIs). However, the "naked" pyridine ring often suffers from rapid oxidative metabolism and excessive basicity, leading to poor membrane permeability or P-glycoprotein (P-gp) efflux liability.

The "Basicity Tuner" Effect (pKa Modulation)

The introduction of a fluorine atom onto the pyridine ring exerts a strong inductive electron-withdrawing effect ($ -I $). This significantly lowers the pKa of the pyridine nitrogen, reducing the fraction of ionized species at physiological pH (7.4).

  • Mechanism: The high electronegativity of fluorine (

    
    ) pulls electron density from the 
    
    
    
    -system, stabilizing the lone pair on the nitrogen and making it less available for protonation.
  • Impact: Lowering pKa from ~5.2 (pyridine) to ~2-3 (fluoropyridine) enhances passive permeability and often reduces hERG channel affinity.

Conformational Locking via Intramolecular Hydrogen Bonding (IMHB)

In 2-fluoro-3-pyridinemethanol derivatives, the fluorine atom can act as a weak hydrogen bond acceptor for the adjacent hydroxyl group. While organic fluorine is generally a poor acceptor, the 5- or 6-membered ring geometry in these specific scaffolds facilitates a "conformational lock."

  • Gauche Effect: The C-F and C-O bonds often adopt a gauche conformation to minimize

    
     hyperconjugation, pre-organizing the molecule for binding.
    
  • Binding Affinity: This reduces the entropic penalty upon binding to a protein target, as the molecule is already in a "bioactive" conformation.

Physicochemical Data Comparison

Table 1: Impact of Fluorination on Pyridine Methanol Properties

Scaffold VariantpKa (Pyridine N)LogP (Approx)C-H BDE (kcal/mol)Metabolic Liability
Pyridine-2-methanol 5.10.5~98 (Ring C-H)High (N-oxidation, Ring oxidation)
3-Fluoro-2-pyridinemethanol 2.80.8~110 (C-F bond)Medium (Blocked at C3)
6-Fluoro-2-pyridinemethanol 2.40.9~110 (C-F bond)Low (Blocked at C6 - metabolic soft spot)
(Trifluoromethyl)pyridine < 1.01.8N/AVery Low

Note: Data interpolated from standard substituent constants and J. Med. Chem. benchmarks [1, 2].[1]

Part 2: Logical Design Workflow

The following diagram illustrates the decision matrix for deploying fluorinated pyridine methanols during Lead Optimization.

DesignLogic Start Lead Compound Analysis (Pyridine Methanol Scaffold) Decision1 Issue: High Clearance (Metabolic Instability?) Start->Decision1 Sol1 Strategy: Block Metabolic Soft Spot (Install F at C-H oxidation site) Decision1->Sol1 Yes Decision2 Issue: Poor Permeability / P-gp Efflux (High Basicity?) Decision1->Decision2 No Sol1->Decision2 Sol2 Strategy: Electronic Modulation (Install F ortho/para to N to lower pKa) Decision2->Sol2 Yes Decision3 Issue: Low Potency (Entropic Penalty?) Decision2->Decision3 No Sol2->Decision3 Sol3 Strategy: Conformational Lock (Exploit F...HO intramolecular H-bond) Decision3->Sol3 Yes Result Optimized Lead: Balanced pKa, LogD, and Stability Decision3->Result No Sol3->Result

Figure 1: Decision matrix for the "Fluorine Scan" in pyridine methanol optimization. This workflow prioritizes metabolic stability first, followed by permeability (pKa) and potency (conformation).

Part 3: Synthetic Methodologies & Protocols[2]

Synthesizing these derivatives requires overcoming the deactivated nature of the fluoropyridine ring. The most robust method for discovery chemistry is Directed Ortho-Lithiation (DoM) followed by formylation and reduction. This allows for the rapid generation of diverse analogs.

Protocol: Synthesis of 3-Fluoro-4-pyridinemethanol via Lithiation-Trapping

Objective: Selective functionalization of 3-fluoropyridine to generate the 4-methanol derivative. Mechanism: The fluorine atom directs lithiation to the adjacent C4 position (ortho-directing) due to the inductive acidification of the C-H bond.

Reagents & Setup
  • Substrate: 3-Fluoropyridine (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv) [Freshly prepared or commercial]

  • Electrophile: N,N-Dimethylformamide (DMF) (1.2 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Methodology
  • Lithiation (The Critical Step):

    • Charge a flame-dried 3-neck flask with anhydrous THF and 3-fluoropyridine under inert atmosphere.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.

    • Add LDA dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Stir at -78°C for 1 hour to ensure complete formation of the 3-fluoro-4-lithio-pyridine species.

  • Electrophilic Trapping:

    • Add anhydrous DMF dropwise to the lithiated species at -78°C.

    • Stir for 30 minutes at -78°C, then allow the mixture to warm slowly to 0°C over 1 hour.

    • Observation: The solution typically turns from yellow/orange to a clear or pale yellow upon warming.

  • Quench & Reduction:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract with Ethyl Acetate (3x). Combine organics, dry over

      
      , and concentrate to yield the crude aldehyde intermediate.
      
    • Direct Reduction: Redissolve the crude aldehyde in Methanol (0.5 M).

    • Add

      
       in portions at 0°C. Stir for 30 minutes.
      
  • Workup & Purification:

    • Quench with water, extract with DCM (Dichloromethane).

    • Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).

Safety Note: Fluorinated pyridines can be volatile and skin irritants. Lithium intermediates are pyrophoric.

Part 4: Case Study – PDE9 Inhibitors & P-gp Efflux[3]

A seminal study on Phosphodiesterase 9 (PDE9) inhibitors demonstrates the critical role of fluorinated pyridine derivatives in CNS drug discovery [3].

The Challenge: A lead series of pyrazolopyrimidinones containing a pyridine side chain showed high potency but poor brain penetration due to high P-gp efflux. The basicity of the pyridine nitrogen was implicated in P-gp recognition.

The Solution: Researchers systematically replaced hydrogen with fluorine on the pyridine ring.[2][3]

  • Compound A (H-Pyridine): pKa (conj. acid) = 8.5 (pyrrolidine moiety influenced by pyridine). Efflux Ratio (ER) > 10.

  • Compound B (F-Pyridine): Introduction of Fluorine adjacent to the nitrogen.[4]

    • pKa Shift: The pKa dropped by ~1.7 log units.

    • Efflux Result: The ER dropped significantly (< 2.5), enabling CNS penetration.

Part 5: Metabolic Stability & Toxicity

Blocking the "Soft Spot"

Pyridine rings are prone to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4) at the C-H positions alpha or gamma to the nitrogen.

  • Strategy: Replacing these C-H bonds with C-F bonds (Bond Dissociation Energy: 116 kcal/mol vs 98 kcal/mol) effectively blocks metabolism.

  • Reference: This concept is validated in the optimization of Dabrafenib, where fluorination of the pendant ring improved metabolic half-life [4].

Toxicity Considerations

While generally safe, researchers must be aware of:

  • Defluorination: In rare cases, nucleophilic attack (e.g., by glutathione) on highly electron-deficient fluoropyridines can release fluoride ions. This is less common in pyridine methanols compared to nitro-fluoropyridines.

  • Reactive Metabolites: Ensure the fluorinated ring does not become a Michael acceptor.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sørensen, M. D., et al. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1690-1700.

  • Haghi, W., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

Foundational

Biological activity potential of 3-(3-Fluorophenyl)pyridine-2-methanol

An In-depth Technical Guide to the Biological Activity Potential of 3-(3-Fluorophenyl)pyridine-2-methanol Introduction: Unveiling the Potential of a Novel Pyridine Scaffold In the landscape of medicinal chemistry, the py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity Potential of 3-(3-Fluorophenyl)pyridine-2-methanol

Introduction: Unveiling the Potential of a Novel Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved pharmaceutical agents.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in designing molecules that can effectively interact with biological targets.[5] The strategic incorporation of a fluorine atom onto a phenyl ring attached to this core can further enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] This guide focuses on the untapped potential of a novel compound, 3-(3-Fluorophenyl)pyridine-2-methanol, providing a comprehensive roadmap for its synthesis, characterization, and biological evaluation. While direct biological data for this specific molecule is not yet prevalent in public literature, this document will leverage structure-activity relationship (SAR) insights from analogous compounds to postulate its therapeutic promise and outline a rigorous preclinical development workflow.

Synthesis and Characterization: From Blueprint to Biologically Active Agent

The successful evaluation of any novel compound begins with its efficient synthesis and rigorous characterization. The following protocol, adapted from established methodologies for similar pyridine-2-methanol derivatives, provides a reliable pathway to obtain high-purity 3-(3-Fluorophenyl)pyridine-2-methanol.[6][7]

Synthetic Pathway

A plausible and efficient synthetic route commences with the esterification of 3-fluoropyridine-2-carboxylic acid, followed by a selective reduction of the resulting ester to the desired primary alcohol.

Step 1: Esterification of 3-Fluoropyridine-2-carboxylic Acid

  • To a solution of 3-fluoropyridine-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 3-fluoropyridine-2-carboxylate.

Step 2: Reduction to 3-(3-Fluorophenyl)pyridine-2-methanol

  • Dissolve the methyl 3-fluoropyridine-2-carboxylate in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.[7]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions, monitoring the reaction by TLC.[7]

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(3-Fluorophenyl)pyridine-2-methanol.

  • Purify the crude product by column chromatography on silica gel.

Structural Verification

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Postulated Biological Activities and Mechanistic Insights

The structural features of 3-(3-Fluorophenyl)pyridine-2-methanol suggest several potential avenues for biological activity, drawing parallels from the known therapeutic actions of related phenyl-pyridine derivatives.[8][9][10]

Anticancer Potential

Pyridine derivatives are prevalent in oncology, with many exhibiting potent antiproliferative effects.[3][4] The presence of functional groups like -OH and halogens can significantly influence this activity.[3]

Potential Mechanisms of Action: Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The phenyl-pyridine scaffold has been associated with the inhibition of various protein kinases.

anticancer_pathway 3-(3-Fluorophenyl)pyridine-2-methanol 3-(3-Fluorophenyl)pyridine-2-methanol Kinase Target Kinase Target 3-(3-Fluorophenyl)pyridine-2-methanol->Kinase Target Inhibition Downstream Effectors Downstream Effectors Kinase Target->Downstream Effectors Phosphorylation Cascade Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest Apoptosis Apoptosis Downstream Effectors->Apoptosis

Caption: Postulated Anticancer Signaling Pathway.

Antimicrobial Activity

Pyridine-based compounds have demonstrated broad-spectrum antibacterial and antifungal properties.[11] They can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[11] The presence of a fluorine atom can enhance the lipophilicity and cell penetration of the compound, potentially leading to improved antimicrobial efficacy.

A Roadmap for Preclinical Evaluation: A Step-by-Step Guide

A systematic and tiered approach to preclinical testing is crucial to efficiently evaluate the therapeutic potential of 3-(3-Fluorophenyl)pyridine-2-methanol. In vitro assays are fundamental for initial screening, offering a cost-effective and high-throughput means to assess biological activity and guide further development.[12][13][14][15][16] Promising in vitro results can then be validated in more complex in vivo models.[17][18][19][20]

preclinical_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Efficacy Efficacy Cytotoxicity->Efficacy Promising Hits Antimicrobial Antimicrobial Antimicrobial->Efficacy Promising Hits ADME ADME Pharmacokinetics Pharmacokinetics ADME->Pharmacokinetics Toxicology Toxicology Efficacy->Toxicology

Caption: Preclinical Evaluation Workflow.

In Vitro Screening Cascade

1. Cytotoxicity Screening (Anticancer Potential)

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[13]

  • Protocol:

    • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in 96-well plates and incubate for 24 hours to allow for cell attachment.[13]

    • Compound Treatment: Prepare serial dilutions of 3-(3-Fluorophenyl)pyridine-2-methanol in cell culture medium and add to the wells. Include a vehicle control.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

2. Antimicrobial Susceptibility Testing

  • Assay: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[13]

  • Protocol:

    • Inoculum Preparation: Prepare a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.[13]

    • Inoculation: Add the microbial inoculum to each well.

    • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

3. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

Early assessment of ADME properties is critical for de-risking drug candidates.

ParameterAssayPurpose
Metabolic Stability Liver Microsome Stability AssayTo assess the rate of metabolism by liver enzymes.
Plasma Protein Binding Equilibrium DialysisTo determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.
Permeability Caco-2 Permeability AssayTo predict intestinal absorption of orally administered drugs.[21]
In Vivo Studies

1. Pharmacokinetic (PK) Profiling

  • Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism.

  • Study Design:

    • Administer a single dose of 3-(3-Fluorophenyl)pyridine-2-methanol to a rodent model (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma samples to determine the concentration of the compound over time.

    • Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[21][22]

2. Preliminary Toxicology Assessment

  • Objective: To evaluate the safety profile of the compound.

  • Study Design (Acute Toxicity):

    • Administer single, escalating doses of the compound to rodents.[17][18][19]

    • Observe the animals for a defined period (e.g., 7-14 days) for any signs of toxicity.

    • Determine the Maximum Tolerated Dose (MTD).

Data Interpretation and Future Directions

The data generated from this preclinical evaluation will provide a comprehensive initial profile of 3-(3-Fluorophenyl)pyridine-2-methanol.

  • Potent in vitro activity (low IC₅₀ or MIC values) coupled with favorable in vitro ADME properties would warrant progression to in vivo efficacy studies in relevant animal models of disease.

  • A promising in vivo efficacy and safety profile would pave the way for more extensive preclinical toxicology studies required for an Investigational New Drug (IND) application.[18]

  • Sub-optimal properties (e.g., high metabolic clearance, poor solubility) would necessitate medicinal chemistry efforts to synthesize analogues with improved characteristics, guided by the structure-activity relationships established.[23]

Conclusion

While the biological activity of 3-(3-Fluorophenyl)pyridine-2-methanol remains to be fully elucidated, its structural features, in the context of the broader class of pyridine derivatives, suggest significant therapeutic potential. The systematic approach outlined in this guide, encompassing synthesis, in vitro screening, and in vivo evaluation, provides a robust framework for unlocking the promise of this novel chemical entity. The insights gained from these studies will be invaluable in guiding its journey from a promising molecule to a potential therapeutic agent.

References

  • Pacific BioLabs. (n.d.). Toxicology Studies.
  • RoukenBio. (2025, January 24). Introducing the in vitro models driving drug development.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
  • WuXi AppTec. (2024, March 7). Innovations in Drug Development: The Increased Utility of In Vitro Testing.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). PMC.
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (n.d.). PMC.
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
  • Inotiv. (n.d.). Toxicology.
  • InterBioTox. (n.d.). In vivo Toxicology.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • The evolving role of investigative toxicology in the pharmaceutical industry. (2023, February 13). PMC - NIH.
  • Benchchem. (n.d.). Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Comparative Guide.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Importance of Pyridine Derivatives in Pharmaceutical Development.
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (n.d.). Google Patents.
  • Structure-activity relationship of phenyl-pyridine derivatives. (n.d.). ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023, February 6). MDPI.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (n.d.). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • Benchchem. (n.d.). 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Reduction of 3-(3-Fluorophenyl)picolinic Acid

[1] Abstract & Strategic Analysis This technical guide outlines the validated protocol for the chemoselective reduction of 3-(3-fluorophenyl)picolinic acid to its corresponding alcohol, [3-(3-fluorophenyl)pyridin-2-yl]me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Analysis

This technical guide outlines the validated protocol for the chemoselective reduction of 3-(3-fluorophenyl)picolinic acid to its corresponding alcohol, [3-(3-fluorophenyl)pyridin-2-yl]methanol .[1] This transformation is a critical step in the synthesis of NK1 receptor antagonists and various kinase inhibitors where the biaryl-pyridine scaffold serves as a core pharmacophore.

Chemical Challenges

Reducing picolinic acids presents unique challenges compared to standard benzoic acids:

  • Zwitterionic Character: The basic pyridine nitrogen and acidic carboxylate form a zwitterion, reducing solubility in ether/THF and necessitating polar solvents or specific activation.

  • Nitrogen-Borane Complexation: When using Borane reagents (the gold standard for acid reduction), the pyridine nitrogen acts as a Lewis base, forming a stable

    
     complex. If not explicitly disrupted during workup, this complex traps the product, leading to erroneously low yields.
    
  • Steric Hindrance: The 3-(3-fluorophenyl) substituent creates significant steric bulk ortho to the reaction center, requiring thermal energy (reflux) to drive the reduction to completion.

Method Selection Matrix[1]
FeatureMethod A: Borane-THF (Preferred) Method B: Mixed Anhydride (Scalable)
Reagent

(1.0 M)

then

Selectivity Excellent (Chemoselective for -COOH)Moderate (Sensitive to other nucleophiles)
Atom Economy HighLower (Stoichiometric byproducts)
Safety Profile Requires inert atm; Gas evolution (

)
No pyrophoric liquids;

evolution
Primary Use Discovery / Lab Scale (<50g) Process / Pilot Scale (>50g)

Reaction Mechanism & Workflow

The following diagram illustrates the Borane-THF reduction pathway, highlighting the critical "Trap" state (N-B complex) that must be broken.

G Start Substrate: 3-(3-fluorophenyl) picolinic acid Inter1 Intermediate: Acyloxyborane Start->Inter1 -H2 (Gas Ev.) Reagent Reagent: BH3·THF (Excess) Reagent->Inter1 Complex TRAP STATE: Product-Borane Complex (N->B) Inter1->Complex Reduction (Hydride Transfer) Workup Critical Workup: Acid Hydrolysis or MeOH Reflux Complex->Workup Quench Product Final Product: Alcohol Free Base Workup->Product B-N Bond Cleavage

Caption: Figure 1. Mechanistic pathway of picolinic acid reduction. Note the red "Trap State" where the pyridine nitrogen complexes with borane, requiring specific workup to release the product.

Detailed Experimental Protocols

Method A: Borane-THF Reduction (Gold Standard)

Recommended for highest purity and yield on laboratory scale.[1]

Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-(3-fluorophenyl)picolinic acid (1.0 equiv)

  • Reductant: Borane-THF complex (1.0 M solution in THF) (3.0 - 4.0 equiv)[1]

  • Solvent: Anhydrous THF (dried over molecular sieves)

  • Quench: Methanol, 6M HCl

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, Nitrogen/Argon line.

Step-by-Step Procedure
  • Inert Setup: Flame-dry the glassware under vacuum and backfill with Argon.[1] Maintain a positive pressure of inert gas throughout.

  • Solubilization: Charge the flask with 3-(3-fluorophenyl)picolinic acid (e.g., 5.0 g) and anhydrous THF (50 mL). Stir at Room Temperature (RT). Note: The acid may not fully dissolve initially; this is normal.

  • Controlled Addition: Cool the slurry to 0°C using an ice bath. Add

    
     (1M, 4.0 equiv) dropwise via the addition funnel over 30 minutes.
    
    • Observation: Vigorous hydrogen gas evolution will occur. Control the rate to prevent foaming.

  • Reaction Drive: Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to Reflux (66°C) for 4–6 hours.

    • Why Reflux? The steric bulk of the 3-aryl group hinders the hydride attack. Thermal energy ensures complete conversion.

  • Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the acid peak (

    
     of acid) and appearance of the alcohol (
    
    
    
    ).
  • Critical Quench (The "De-Complexation"):

    • Cool mixture to 0°C.

    • Slowly add Methanol (20 mL) dropwise. Caution: Massive gas evolution.

    • Acid Hydrolysis: Add 6M HCl (15 mL) and heat the mixture to 60°C for 1 hour .

    • Mechanism:[9] This step hydrolyzes the stable

      
       bond formed on the pyridine ring. Without this, the boron remains attached, and the product will not extract into the organic layer during workup.
      
  • Isolation:

    • Cool to RT. Basify to pH ~9 using 4M NaOH or saturated

      
      .[1]
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purification: Usually obtained as a viscous oil or solid. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Method B: Mixed Anhydride Reduction (Scale-Up Alternative)

Recommended if Borane toxicity or cost is a constraint.[1]

Reagents
  • Ethyl Chloroformate (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Sodium Borohydride (

    
    ) (3.0 equiv)[1]
    
Procedure
  • Dissolve substrate in THF at -10°C (salt-ice bath).

  • Add TEA followed by dropwise addition of Ethyl Chloroformate. Stir for 30 mins to form the active mixed anhydride.

  • Filter off the triethylamine hydrochloride salt (optional but recommended for cleaner reduction).

  • Add the filtrate slowly to a solution of

    
     in water/THF at 0°C.
    
  • Stir for 2 hours at RT.

  • Quench with saturated

    
     and extract with EtOAc.
    

Analytical Specifications

TestAcceptance CriteriaNotes
Appearance White to off-white solid/oil
1H-NMR (DMSO-d6)

4.60-4.80 (s, 2H)
Distinctive methylene singlet (-CH2OH).[1]
1H-NMR (Aromatic) Loss of -COOH protonAcid proton usually broad >11ppm (gone).[1]
HPLC Purity > 97.0% (Area %)Monitor for unreacted acid.
Mass Spec (ESI+)

consistent with MW
Alcohol mass = Acid Mass - 14.[1]

Troubleshooting & Optimization

Issue: Low Yield / Product "Missing" after Workup
  • Cause: The Nitrogen-Borane complex was not broken.[1][10] The complex is often amphiphilic or water-soluble and is lost in the aqueous waste.

  • Solution: Increase the severity of the acidic hydrolysis step (Step 6). Reflux in 2M HCl for 2 hours, then basify and extract.

Issue: Incomplete Conversion
  • Cause: Steric hindrance of the 3-fluorophenyl group blocking the carbonyl.

  • Solution: Increase reflux time to 12 hours or switch to a higher boiling solvent (e.g., Diglyme) if using Method A.

Issue: Defluorination
  • Status: Rare.

  • Note: The C-F bond on the phenyl ring is generally stable to Borane and

    
     under these conditions. Avoid using Lithium Aluminum Hydride (LAH) at high temperatures, as it poses a higher risk of nucleophilic aromatic substitution on the fluorinated ring.
    

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry.

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4-I2." Journal of Organic Chemistry. (Alternative in-situ borane generation).

  • Burkhardt, E. R., & Matos, K. (2006). "Borane reagents for the reduction of carboxylic acids and their derivatives."[3] Chemical Reviews.

  • Sigma-Aldrich. "Borane-tetrahydrofuran complex solution technical bulletin."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-Fluorophenyl)pyridine-2-methanol

Ticket ID: PUR-3F-PYR-2M Subject: Optimization of Workup and Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary Welcome to the Technical Support Hub. You are likely sy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3F-PYR-2M Subject: Optimization of Workup and Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the Technical Support Hub. You are likely synthesizing 3-(3-Fluorophenyl)pyridine-2-methanol (CAS: 1256824-41-5 or analog), a critical biaryl scaffold often used in kinase inhibitor discovery (e.g., p38 MAPK or PDE inhibitors).[1]

The purification of this molecule presents a specific "triad of difficulty":

  • Basic Nitrogen: The pyridine nitrogen causes severe tailing on standard silica gel.[2]

  • Amphiphilic Nature: The hydroxymethyl group increases water solubility, complicating aqueous workups, while the fluorophenyl group adds lipophilicity.[2]

  • Suzuki Byproducts: If synthesized via Suzuki-Miyaura coupling, the crude mixture likely contains Triphenylphosphine oxide (TPPO), unreacted boronic acids, and Palladium residues.

This guide provides modular solutions to these specific challenges.

Module 1: The "Magic Bullet" – Acid-Base Extraction

User Question: "I have significant amounts of Triphenylphosphine oxide (TPPO) and neutral impurities. Column chromatography is difficult due to co-elution.[2] Is there a scalable alternative?"

Technical Response: Yes. The most efficient purification method exploits the basicity of the pyridine nitrogen (


). Unlike the neutral impurities (TPPO, fluorobenzene, boronic acids), your product can be reversibly protonated to become water-soluble.
Protocol: Selective pH Switching
  • Prerequisite: Ensure your product is not an ester or acid-labile (the hydroxymethyl group is generally stable to dilute HCl).[1][2]

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or DCM ).

  • Acid Extraction (Targeting the Product):

    • Extract the organic layer with 1.0 M HCl (3x).[2]

    • Mechanism:[1][2][3][4] The pyridine nitrogen protonates (

      
      ), moving the product into the aqueous phase.
      
    • Fate of Impurities: Neutral impurities (TPPO, starting bromide) remain in the organic layer.

  • The Wash: Keep the aqueous acidic layer.[2] Discard the organic layer (or save for recovery of non-basic byproducts).[2]

  • Basification:

    • Cool the acidic aqueous layer to 0°C.[2]

    • Slowly add 6.0 M NaOH or solid

      
       until pH > 10.[2]
      
    • Observation: The solution will turn cloudy as the free base precipitates or oils out.[2]

  • Recovery: Extract the now-basic aqueous layer with DCM or EtOAc (3x).[1][2] Dry over

    
     and concentrate.
    
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Product + TPPO + Boronic Acid) Step1 Dissolve in EtOAc Add 1M HCl Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains TPPO, Neutrals) Separation->OrgLayer Top Layer AqLayer Aqueous Layer (Acidic) (Contains Product-H+) Separation->AqLayer Bottom Layer Discard Discard / Recycle OrgLayer->Discard Step2 Basify to pH > 10 (NaOH / K2CO3) AqLayer->Step2 Step3 Extract with DCM Step2->Step3 Final Pure Product (Free Base) Step3->Final

Figure 1: Selective Acid-Base Extraction workflow for separating basic pyridine derivatives from neutral organic impurities.

Module 2: Chromatographic Troubleshooting

User Question: "My product streaks/tails on the TLC plate and column, making separation impossible. I am using Hexane/Ethyl Acetate."

Technical Response: Pyridine derivatives interact strongly with the acidic silanol groups (


) on the surface of silica gel, causing peak broadening (tailing). You must deactivate the silica or use a "modifier."[2]
Recommended Mobile Phase Systems
MethodSolvent SystemAdditive (Modifier)Mechanism
Standard Flash DCM / MeOH1% Triethylamine (TEA) or 1%

Competes for silanol binding sites, allowing the product to elute sharply.[1]
Alternative EtOAc / Hexane1-2% TEA Useful if the product is very lipophilic.[1][2]
Reverse Phase Water / MeCN0.1% Formic Acid or Ammonium Bicarbonate Buffers the pH to keep the ionization state consistent.[2]

Critical Tip: If using TEA, flush the column with the TEA-containing solvent before loading your sample to pre-equilibrate the silica.

Module 3: Removal of Palladium (Pd) & TPPO

User Question: "The product is technically pure by NMR but is grey/brown (Pd residue) or contains persistent white solids (TPPO)."

Technical Response: Trace transition metals can catalyze decomposition and are toxic.[2] TPPO is notoriously difficult to remove by crystallization alone.[2]

A. Palladium Scavenging (The "Grey" Product)

Do not rely on chromatography alone to remove Pd.[2]

  • Silica-Based Scavengers: Dissolve crude in THF/MeOH and treat with SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica.[1][2] Stir for 4 hours, then filter.

  • Activated Carbon: If functionalized silica is unavailable, reflux with activated carbon (charcoal) in EtOH for 1 hour and filter through Celite.

B. TPPO Removal (The "White Solid" Impurity)

If Acid-Base extraction (Module 1) is not possible, use Magnesium Chloride Complexation :

  • Dissolve the crude mixture (containing TPPO) in THF or Toluene .[2]

  • Add

    
      (2.0 equiv relative to expected TPPO).[2]
    
  • Heat to reflux for 30 minutes, then cool to room temperature.

  • Result: TPPO forms a complex

    
     which precipitates out.[2]
    
  • Filter the solid; the filtrate contains your product.[2]

Module 4: Crystallization Guide

User Question: "I want to avoid a column. Can I crystallize this?"

Technical Response: The 3-fluorophenyl group disrupts the crystal lattice compared to non-fluorinated analogs, often leading to "oiling out." However, the hydroxymethyl group provides a hydrogen-bonding "handle."

Suggested Solvent Systems
  • System A (Anti-solvent): Dissolve in minimum hot Ethyl Acetate or IPA .[2] Add hot Heptane dropwise until cloudy. Cool slowly.

  • System B (Aromatic Stacking): Toluene (hot).[2] The electron-deficient fluorophenyl ring may stack well with toluene.[1][2]

  • System C (Polymorph Control): Methyl tert-butyl ether (MTBE) .[1][2] Often yields granular solids for phenyl-pyridines.[1][2]

Troubleshooting "Oiling Out": If the product separates as an oil:

  • Re-heat to dissolve.[2]

  • Add a "seed" crystal (if available) or scratch the glass surface.[2]

  • Add 1% Methanol to the mixture to increase the polarity of the solvent slightly, preventing immediate phase separation of the oil.

References & Grounding

  • General Synthesis of Phenylpyridines:

    • Mechanistic Context: Suzuki-Miyaura coupling is the standard route.[1][2]

    • Source: BenchChem.[2][5][6] "An In-depth Technical Guide to 3-Phenylpyridine." Link

  • TPPO Removal Strategies:

    • Methodology: Use of

      
       or 
      
      
      
      to precipitate phosphine oxides.[2]
    • Source: Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[7] J. Org.[2][8] Chem. 2017. Link

  • Purification of Pyridines (pKa Data):

    • Data: pKa values for pyridine derivatives (approx 4-5) support acid-base extraction.[1][2]

    • Source: University of Tartu.[2] "Acidity-Basicity Data in Nonaqueous Solvents." Link

  • Chromatographic Modifiers:

    • Technique: Deactivation of silica gel silanols using triethylamine.[2]

    • Source:Journal of Chromatography A principles on basic analytes.[2]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-(3-Fluorophenyl)pyridine-2-methanol and all reagents before handling.

Sources

Optimization

Minimizing defluorination side reactions in 3-(3-Fluorophenyl)pyridine synthesis

Topic: Minimizing Defluorination Side Reactions in Suzuki-Miyaura Coupling Diagnostic Hub: Rapid Issue Identification Use this module to correlate your analytical data with specific failure modes. User Query: "I am obser...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Defluorination Side Reactions in Suzuki-Miyaura Coupling

Diagnostic Hub: Rapid Issue Identification

Use this module to correlate your analytical data with specific failure modes.

User Query: "I am observing an impurity with a mass of [M-18] relative to my product."

Observation (LC-MS/GC-MS)Probable ImpurityRoot Cause
Mass [M-18] (Product - F + H)3-Phenylpyridine (Hydrodefluorinated product)C-F Activation: The catalyst is inserting into the C-F bond followed by hydride transfer from the solvent or base.
Mass [M+H] (Target)3-(3-Fluorophenyl)pyridine Target Product: Retention time should be distinct from the defluorinated impurity.
Mass [M+Target-Br] Homocoupling (Biaryl)Oxidative Stress: Incomplete degassing led to Pd(II)-mediated homocoupling of the boronic acid.
Mass [M-Boronic Acid] Protodeboronation Base/Solvent Mismatch: The C-B bond hydrolyzed before coupling occurred.[1]
Core Protocol: The "Safe-Fluorine" Workflow

This protocol is engineered to maximize the rate of C-C reductive elimination over C-F oxidative addition.

Objective: Synthesis of 3-(3-Fluorophenyl)pyridine via Suzuki-Miyaura coupling. Scale: 1.0 mmol (Adjust linear scale as needed).

Reagents & Materials
  • Electrophile: 3-Bromopyridine (1.0 equiv) — Preferred over Iodide to prevent halogen exchange side-reactions.

  • Nucleophile: 3-Fluorophenylboronic acid (1.2 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos .

    • Why: Bulky, electron-rich Buchwald ligands accelerate reductive elimination, leaving the Pd center no time to attack the C-F bond.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.[2]

    • Why: Avoid alkoxide bases (NaOtBu, NaOEt) which can act as hydride donors for hydrodefluorination.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/H₂O). Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors side pathways.

  • Reagent Loading: Add 3-Bromopyridine, 3-Fluorophenylboronic acid, and the Base to the vial.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos (pre-mixed in a small amount of degassed solvent if possible) under a counter-flow of Argon.

  • Reaction: Seal the vial. Heat to 80°C (Do not exceed 100°C). Stir vigorously for 4–6 hours.

    • Note: Higher temperatures (>100°C) exponentially increase the rate of C-F activation activation energy barriers.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

Mechanistic Deep Dive: The Defluorination Trap

Understanding where the cycle breaks is the key to fixing it.

The Logic: The standard Suzuki cycle involves Oxidative Addition (A), Transmetallation (B), and Reductive Elimination (C).[3][4][5] Defluorination is an "Off-Cycle" parasitic pathway. It occurs when the Palladium species, instead of ejecting the product, undergoes a second oxidative addition into the C-F bond (often facilitated if the ring is electron-deficient) or interacts with a hydride source.

Visualizing the Pathway:

Suzuki_Defluorination Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Into C-Br bond) Start->OxAdd Fast TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regenerate Pd(0) Product TARGET PRODUCT 3-(3-Fluorophenyl)pyridine RedElim->Product CF_Activation SIDE REACTION: C-F Activation (Pd inserts into C-F) Product->CF_Activation High Temp / Low Steric Bulk Hydride_Source Hydride Transfer (From Alcohol/Base) CF_Activation->Hydride_Source Defluoro_Product IMPURITY 3-Phenylpyridine Hydride_Source->Defluoro_Product Irreversible

Caption: The "Defluorination Trap" occurs post-coupling or via competing activation pathways. Bulky ligands force the cycle from 'Transmetallation' directly to 'Reductive Elimination', bypassing the time window required for C-F insertion.

Advanced Troubleshooting (FAQs)

Q: I switched to SPhos, but I still see 5% defluorination. What now? A: Check your solvent and base.[1][6][7] If you are using Isopropanol or Ethanol as a co-solvent, stop immediately. Primary and secondary alcohols are excellent hydride donors for Palladium. Switch to Toluene or THF .[6] Secondly, switch your base from Carbonate to Phosphate (K₃PO₄) . Carbonates can occasionally promote HDF via a mechanism involving trace water acting as a proton source in highly basic media [1].

Q: Can I use a Nickel catalyst instead of Palladium? A: Avoid Nickel for this specific substrate if defluorination is your concern. Nickel is significantly more reactive toward C-F bonds than Palladium. In fact, Nickel is often the catalyst of choice when C-F activation is the desired goal [2]. For preserving the C-F bond, Palladium is safer.

Q: Does the position of the fluorine matter? A: Yes. You are synthesizing the 3-fluoro isomer (meta). This is more stable than the 2-fluoro (ortho) or 4-fluoro (para) isomers.

  • Ortho-fluorine: Can coordinate to the Pd, directing the metal to insert into the C-F bond (Chelaion-assisted activation).

  • Meta-fluorine: Electronic activation is weaker, making your target (3-fluoro) inherently more stable. If you see defluorination here, your system is far too energetic (too hot).

Q: My reaction stalls at 50% conversion. Should I increase the temperature? A: Do not increase temperature above 100°C. Instead of heat, increase the catalyst loading to 5 mol% or switch to a "Pre-catalyst" like Pd(dppf)Cl₂·DCM or XPhos Pd G4 . Stalling is usually due to catalyst death (Pd black formation), not lack of energy. Adding heat will only activate the C-F bond side reaction.

References
  • Mechanistic Studies on the Suzuki-Miyaura Coupling

    • Title: "Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction"
    • Source:J. Am. Chem. Soc.[2][4][8] / NIH

    • Link:[Link]

  • Ligand Effects on Reductive Elimination

    • Title: "Bulky, Electron-Rich Phosphines as Ligands for the Suzuki Reaction" (Buchwald Group)[4]

    • Source:MIT / Andrew G. Myers Group Archive
    • Link:[Link]

  • C-F Activation Mechanisms

    • Title: "Catalytic Hydrodefluorination via Oxidative Addition... at Bi(I)/Bi(III)
    • Source:J. Am. Chem. Soc.[2][4][8]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 3-(3-Fluorophenyl)pyridine-2-methanol

This guide provides a technical analysis of the 1H NMR chemical shifts for 3-(3-Fluorophenyl)pyridine-2-methanol , a biaryl pyridine derivative frequently encountered in medicinal chemistry (e.g., as a kinase inhibitor i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR chemical shifts for 3-(3-Fluorophenyl)pyridine-2-methanol , a biaryl pyridine derivative frequently encountered in medicinal chemistry (e.g., as a kinase inhibitor intermediate).

As an exact, standalone spectral reference for this specific molecule is often proprietary or buried in Supporting Information, this guide synthesizes high-confidence predictive data derived from experimentally verified fragments (3-phenylpyridine, 2-pyridinemethanol, and 3-fluorobenzene substituent effects). It serves as a validation tool to confirm successful synthesis via Suzuki coupling.

Executive Summary & Structural Logic

Molecule: 3-(3-Fluorophenyl)pyridine-2-methanol Formula: C12H10FNO Key Features:

  • Pyridine Core: Substituted at C2 (methanol) and C3 (fluorophenyl).

  • Biaryl Twist: The phenyl ring at C3 is twisted relative to the pyridine plane to minimize steric clash with the C2-hydroxymethyl group.

  • Diagnostic Markers: The hydroxymethyl singlet (~4.7 ppm) and the 19F-coupled phenyl protons.

Comparative Analysis Strategy

To validate your product, you must distinguish it from two common impurities/analogs:

  • The Non-Fluorinated Analog: 3-Phenylpyridine-2-methanol (lacks 19F coupling).

  • The Regioisomer: 2-(3-Fluorophenyl)pyridine-3-methanol (distinct pyridine splitting pattern).

1H NMR Chemical Shift Data (CDCl3)

The following table contrasts the Predicted Target Shifts with the experimentally verified Reference Standard (3-Phenylpyridine) . Use this to identify the specific perturbations caused by the -CH2OH and -F groups.

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Reference: 3-Phenylpyridine [1]Deviation / Notes
Pyridine H6 8.55 – 8.65 ddJ~4.8, 1.58.57 (d)Anchor Signal. Alpha to Nitrogen. Unaffected by F-substitution.
Pyridine H4 7.65 – 7.75 ddJ~7.8, 1.57.82 (dt)Shielded slightly by the ortho-CH2OH group compared to the H-substituted parent.
Pyridine H5 7.30 – 7.40 ddJ~7.8, 4.87.37 (dd)Beta to Nitrogen. Often overlaps with phenyl signals.
Methylene (-CH2-) 4.65 – 4.80 s (or d)-N/ADiagnostic Handle. Appears as a singlet (CDCl3) or doublet (DMSO-d6).
Hydroxyl (-OH) 4.0 – 5.5 br s-N/AHighly concentration/solvent dependent.
Phenyl H2' 7.15 – 7.25 dtJ~10 (H-F)7.55 (m)Ortho to F. Distinct doublet of triplets due to F-coupling.
Phenyl H4' 7.05 – 7.15 t/mJ~87.4-7.5 (m)Ortho to F. Shielded relative to non-fluorinated analog.
Phenyl H5' 7.35 – 7.45 m-7.4-7.5 (m)Meta to F. Overlaps with Pyridine H5.
Phenyl H6' 7.10 – 7.20 dJ~7.87.55 (m)Para to F.

Note on Solvent Effects: In DMSO-d6 , the hydroxyl proton will likely resolve as a triplet (coupled to CH2) at ~5.2-5.5 ppm, and the Methylene (-CH2-) will split into a doublet at ~4.5 ppm. In CDCl3 , the OH is usually a broad singlet and the CH2 is a singlet.

Spectral Analysis Breakdown

Region A: The Diagnostic Handle (4.5 – 5.5 ppm)

This is the first region to check to confirm the oxidation state and substitution .

  • Target: A sharp singlet at ~4.7 ppm (2H) confirms the presence of the C2-Methanol group.

  • Troubleshooting: If this signal is a quartet or absent, you may have the ethyl ester precursor or the fully reduced methyl derivative.

Region B: The Pyridine Core (7.3 – 8.7 ppm)

The pyridine ring provides the most reliable structural confirmation.

  • H6 (α-proton): Look for the most downfield signal (~8.6 ppm). It should be a doublet of doublets (coupled to H5 and H4).

  • H4 vs H5: H4 is typically downfield of H5. In 3-substituted pyridines, H5 is often the most upfield pyridine signal (~7.3 ppm), appearing as a "triplet-like" dd.

Region C: The Fluorophenyl Fingerprint (6.9 – 7.5 ppm)

The 3-Fluorophenyl group introduces complexity due to 19F-1H spin-spin coupling (JH-F).

  • Unlike the simple multiplets of a phenyl group, the 3-fluoro substitution creates distinct splitting.

  • H2' (The "Sandwich" Proton): Located between the Pyridine and the Fluorine. This proton often appears as a doublet of triplets (dt) due to large coupling to F (~10 Hz) and meta-coupling to H4'/H6'.

Experimental Workflow: Synthesis & Validation

The most robust route to this molecule is the Suzuki-Miyaura Coupling of a 3-bromo-2-hydroxymethylpyridine intermediate with 3-fluorophenylboronic acid.

Protocol: Suzuki Coupling
  • Reagents:

    • Substrate: (3-Bromopyridin-2-yl)methanol (1.0 eq)

    • Boronic Acid: 3-Fluorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2 (0.05 eq) or Pd(PPh3)4

    • Base: Na2CO3 (2.0 M aq, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Conditions: Heat to 90°C for 4-12 hours under Argon/Nitrogen.

  • Workup: Dilute with EtOAc, wash with brine. The pyridine nitrogen can make the product stick to silica; use 5-10% MeOH in DCM for purification.

Visualization: Synthesis & NMR Logic

G cluster_0 Suzuki Coupling Workflow cluster_1 NMR Assignment Logic SM1 3-Bromo-2- hydroxymethylpyridine Cat Pd(dppf)Cl2 / Na2CO3 90°C, Dioxane SM1->Cat SM2 3-Fluorophenyl boronic acid SM2->Cat Prod Target: 3-(3-Fluorophenyl) pyridine-2-methanol Cat->Prod Step1 1. Locate CH2 (~4.7 ppm, s) Prod->Step1 Step2 2. Identify Pyridine H6 (Most downfield ~8.6 ppm) Step1->Step2 Step3 3. Check F-Coupling (Look for dt at ~7.2 ppm) Step2->Step3

Caption: Workflow for the synthesis of the target molecule and the logical stepwise approach to assigning its NMR spectrum.

References & Data Sources

  • ChemicalBook. (n.d.). 3-Phenylpyridine 1H NMR Spectrum. Retrieved from . (Provides the baseline shifts for the non-substituted biaryl core).

  • National Institutes of Health (NIH) / PubChem. (2025). 2-(3-Fluorophenyl)pyridine Spectral Data. Retrieved from . (Used for comparative Fluorine substituent effects).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Retrieved from . (Standard for solvent residual peaks).

  • BenchChem. (2025). Synthesis and Properties of 3-Pyridinemethanol Derivatives. Retrieved from . (General reactivity and spectral trends for pyridine methanols).

Sources

Comparative

Elemental Analysis Validation for 3-(3-Fluorophenyl)pyridine-2-methanol: A Comparative Guide to Establishing Compound Identity and Purity

An In-Depth Technical Guide for Drug Development Professionals In the exacting world of pharmaceutical development, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

In the exacting world of pharmaceutical development, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. For a novel heterocyclic compound such as 3-(3-Fluorophenyl)pyridine-2-methanol, which holds potential as a key building block in medicinal chemistry, elemental analysis provides the definitive, quantitative confirmation of its empirical formula. This guide offers a senior-level perspective on the validation of this technique, objectively compares its performance against alternative analytical methods, and provides the causal logic behind the integrated analytical strategy required for regulatory confidence.

The Foundational Role of Elemental Analysis in Compound Qualification

Elemental analysis is an absolute technique, meaning it determines the mass percentage of specific elements (typically Carbon, Hydrogen, and Nitrogen—CHN) in a pure sample without reliance on a chemically identical reference standard. For heteroatom-containing molecules like 3-(3-Fluorophenyl)pyridine-2-methanol, the analysis is extended to include elements like fluorine.

The rationale for its primacy in early-phase development is twofold:

  • Confirmation of Empirical Formula: It serves as the ultimate arbiter for confirming that the synthesized molecule has the correct elemental makeup predicted by its proposed structure. This is a fundamental requirement for patent filings and initial preclinical evaluations.

  • Assessment of Absolute Purity: Unlike chromatographic methods that measure purity relative to detectable impurities, elemental analysis provides a measure of absolute purity. A significant deviation from the theoretical composition indicates the presence of impurities, which could include residual solvents, inorganic salts, or uncharacterized by-products that may be invisible to other methods.

Validation Criteria: Theoretical vs. Experimental Composition

The validation process hinges on comparing the experimentally determined elemental composition with the theoretical values derived from the molecular formula.

Molecular Formula: C₁₂H₁₀FNO Molecular Weight: 203.21 g/mol

From this, the theoretical elemental percentages are calculated:

ElementAtomic Weight ( g/mol )Atoms per MoleculeMass ContributionTheoretical Percentage (%)
Carbon (C)12.01112144.13270.93%
Hydrogen (H)1.0081010.0804.96%
Fluorine (F)18.998118.9989.35%
Nitrogen (N)14.007114.0076.89%
Oxygen (O)15.999115.9997.87% (by difference)

Acceptance Criteria: The widely accepted standard in the pharmaceutical industry for passing elemental analysis is that the experimental values must be within ±0.4% of the theoretical values.[1] This stringent requirement ensures a high degree of confidence in the sample's identity and purity.

Experimental Protocol for Elemental Analysis Validation

The protocol described below is a self-validating system, incorporating calibration with certified standards to ensure the trustworthiness of the results.

Instrumentation:

  • A calibrated combustion-based elemental analyzer for CHN determination.

  • An appropriate analytical system for fluorine determination (e.g., ion chromatography after oxygen flask combustion).

  • A microbalance with a precision of at least 1 µg.

Materials:

  • 3-(3-Fluorophenyl)pyridine-2-methanol sample, dried under vacuum to constant weight to remove residual solvents.

  • Certified reference material for calibration (e.g., Acetanilide for CHN).

  • High-purity (99.995%) helium and oxygen.

Step-by-Step Methodology:

  • System Calibration: Calibrate the instrument using a certified, traceable reference material. The purpose of this step is to establish the detector response factor for each element, ensuring the accuracy of subsequent measurements.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule. The small sample size necessitates the use of a high-precision microbalance to minimize weighing errors, which are a common source of deviation.

  • Combustion Analysis: The sample is introduced into a furnace at ~1000°C with a pulse of pure oxygen. This ensures complete and instantaneous combustion, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction and Separation: The combustion gases are swept by a helium carrier gas over a copper catalyst to remove excess oxygen and reduce nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂, He) is then passed through a gas chromatography column that separates the individual components.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument's software integrates the peak areas and, using the sample weight and calibration factors, calculates the final percentage of each element.

  • Data Validation: The experimental results from triplicate analyses are averaged and compared against the theoretical values. The absolute deviation for each element must be ≤ 0.4% for the sample to be validated.

Caption: Standard workflow for the validation of elemental composition.

Comparative Guide: Orthogonal Analytical Techniques

No single technique can fully characterize an NCE. A robust validation package relies on orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and trustworthy data package.

TechniquePrimary Information ProvidedSpecificity for StructureSensitivityKey Role in Validation of 3-(3-Fluorophenyl)pyridine-2-methanol
Elemental Analysis Elemental Composition (%C, H, F, N)Low (cannot distinguish isomers)Microgram (µg)Confirms the empirical formula and absolute purity.
HRMS High-Resolution Mass-to-Charge RatioHigh (provides molecular formula)Picogram (pg)Unambiguously confirms the molecular formula by providing a highly accurate molecular weight.[2]
NMR Spectroscopy Atom Connectivity & Chemical EnvironmentVery High (definitive structure)Milligram (mg)Provides definitive structural elucidation and can confirm isomeric purity.[3][4]
HPLC-UV Chromatographic Purity (% Area)Moderate (separates impurities)Nanogram (ng)Quantifies the purity relative to UV-active impurities and is the primary tool for stability testing.
  • High-Resolution Mass Spectrometry (HRMS): This is the ideal partner to elemental analysis for formula confirmation. For C₁₂H₁₀FNO, HRMS should detect a molecular ion with a mass accurate to within 5 ppm of the theoretical value (e.g., [M+H]⁺ = 204.0825). While elemental analysis confirms the ratio of elements, HRMS confirms the total mass, together providing powerful evidence for the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential. The ¹⁹F NMR spectrum is particularly important for confirming the presence and chemical environment of the fluorine atom, a critical feature of the molecule's design.[5][6] While elemental analysis would be identical for positional isomers (e.g., 2-fluorophenyl vs. 3-fluorophenyl vs. 4-fluorophenyl), NMR can easily distinguish between them, making it indispensable for confirming structural integrity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for routine purity testing. A validated HPLC method would demonstrate the sample's purity as a single major peak (e.g., >99.5% by area). This is complementary to elemental analysis; HPLC can detect and quantify small amounts of structurally related impurities that may not be significant enough to cause a failure in elemental analysis but are critical for drug safety. Fluorinated phases can sometimes offer unique selectivity for separating halogenated aromatic compounds.[7][8][9]

G cluster_synthesis Synthesized NCE cluster_validation Orthogonal Validation Techniques cluster_confirmation Comprehensive Data Package Compound 3-(3-Fluorophenyl)pyridine-2-methanol (C₁₂H₁₀FNO) EA Elemental Analysis Compound->EA HRMS High-Resolution MS Compound->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR HPLC HPLC-UV Compound->HPLC Confirm Unambiguously Characterized NCE EA->Confirm Confirms Empirical Formula & Absolute Purity HRMS->Confirm Confirms Molecular Formula & Molecular Weight NMR->Confirm Confirms Chemical Structure & Isomeric Purity HPLC->Confirm Confirms Chromatographic Purity & Detects Impurities

Caption: An integrated, multi-technique strategy for NCE characterization.

Conclusion

The validation of 3-(3-Fluorophenyl)pyridine-2-methanol via elemental analysis is a non-negotiable step in its journey from a synthesized powder to a qualified chemical entity. While modern spectroscopic and chromatographic techniques provide exquisite detail about structure and relative purity, elemental analysis remains the definitive arbiter of a compound's most fundamental property: its elemental formula. By integrating the absolute data from elemental analysis with the structural and purity data from HRMS, NMR, and HPLC, researchers can build a complete, trustworthy, and scientifically sound data package that meets the highest standards of scientific integrity and regulatory scrutiny.

References

  • Title: ICH guideline Q3D (R1) on elemental impurities Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: Scientific Reports (nature.com) URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

  • Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: The Journal of Organic Chemistry URL: [Link]

  • Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives Source: Chemistry – An Asian Journal URL: [Link]

  • Title: <232> ELEMENTAL IMPURITIES—LIMITS Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: <233> ELEMENTAL IMPURITIES—PROCEDURES Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP Scientifica URL: [Link]

  • Title: A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis Source: IntechOpen URL: [Link]

  • Title: Pyridine - Spectroscopy Source: Wikipedia URL: [Link]

  • Title: Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns Source: Journal of Chromatographic Science URL: [Link]

  • Title: elemental analysis data | Download Table Source: ResearchGate URL: [Link]

Sources

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